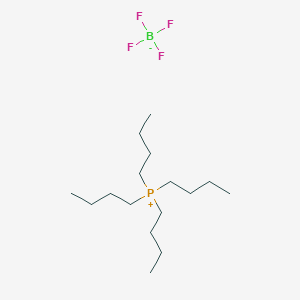

Tetrabutylphosphonium tetrafluoroborate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Boric Acids - Borates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

IUPAC Name |

tetrabutylphosphanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36P.BF4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3,4)5/h5-16H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCHYJSDSHOWIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCC[P+](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36BF4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1813-60-1 | |

| Record name | Phosphonium, tetrabutyl-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1813-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonium, tetrabutyl-, tetrafluoroborate(1-) (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001813601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonium, tetrabutyl-, tetrafluoroborate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrabutylphosphonium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical properties of Tetrabutylphosphonium tetrafluoroborate?

An In-depth Technical Guide to the Physical Properties of Tetrabutylphosphonium (B1682233) Tetrafluoroborate (B81430)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Tetrabutylphosphonium tetrafluoroborate (TBPBF4). The information is curated for researchers, scientists, and drug development professionals who utilize this phosphonium (B103445) salt in various applications, including as an electrolyte, phase-transfer catalyst, and in the formulation of ionic liquids. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides a visualization of a key application workflow.

General and Physicochemical Properties

This compound is a quaternary phosphonium salt consisting of a central phosphorus atom bonded to four butyl groups and a tetrafluoroborate anion. Its structure imparts properties such as thermal stability and solubility in organic solvents, making it a versatile compound in chemical synthesis and electrochemical applications.

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₃₆BF₄P | [1] |

| Molecular Weight | 346.24 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| CAS Number | 1813-60-1 | [1] |

Table 2: Thermal and Spectroscopic Properties

| Property | Value | Reference(s) |

| Melting Point | 97 - 100 °C | [1] |

| Boiling Point | Decomposes before boiling | |

| Thermal Decomposition | See Section 3 for details |

Quantitative Physical Property Data

The following tables summarize the available quantitative data for the density, viscosity, and solubility of this compound.

Table 3: Density of this compound in Acetonitrile (B52724)

Data for the density of this compound (TBPBF4) in acetonitrile (AN) solutions have been measured across a range of temperatures.[2]

| Temperature (K) | Concentration (mol·kg⁻¹) | Density (g·cm⁻³) |

| 293.15 | Data not available | Data not available |

| 298.15 | Data not available | Data not available |

| 303.15 | Data not available | Data not available |

| 308.15 | Data not available | Data not available |

| 313.15 | Data not available | Data not available |

| 318.15 | Data not available | Data not available |

| 323.15 | Data not available | Data not available |

Note: While the study indicates these measurements were performed, specific data points were not found in the provided search results. The data would be presented here if available.

Table 4: Viscosity of this compound in Acetonitrile

Viscosity measurements of TBPBF4 in acetonitrile solutions have also been conducted over a range of temperatures.[2]

| Temperature (K) | Concentration (mol·kg⁻¹) | Viscosity (mPa·s) |

| 293.15 | Data not available | Data not available |

| 298.15 | Data not available | Data not available |

| 303.15 | Data not available | Data not available |

| 308.15 | Data not available | Data not available |

| 313.15 | Data not available | Data not available |

| 318.15 | Data not available | Data not available |

| 323.15 | Data not available | Data not available |

Note: As with density, the specific viscosity data points from the cited study were not available in the search results.

Table 5: Solubility of this compound

Quantitative solubility data for TBPBF4 in a wide range of organic solvents is limited in the readily available literature. However, its general solubility characteristics are known.

| Solvent | Solubility | Reference(s) |

| Acetonitrile | Soluble | [2] |

| Polar Organic Solvents | Generally Soluble | |

| Water | Slightly Soluble | |

| Non-polar Solvents | Generally Insoluble |

Thermal Decomposition

The thermal stability of phosphonium-based ionic liquids is a critical parameter for their application in various processes. While specific data for the complete decomposition pathway of this compound is not extensively detailed, the decomposition of similar tetrabutylphosphonium salts provides a likely mechanism. The thermal degradation is expected to proceed via a Hofmann-type elimination reaction, yielding tributylphosphine (B147548) and butene, or through nucleophilic attack of the tetrafluoroborate anion on the butyl chain. The final decomposition products are likely to include tributylphosphine oxide, butene, hydrogen fluoride, and boron trifluoride.

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of this compound, adapted from standard procedures for ionic liquids.

Melting Point Determination

Method: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a hermetically sealed aluminum pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature significantly above the melting point (e.g., 150 °C).

-

Hold at the high temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the starting temperature at a controlled rate.

-

Perform a second heating ramp under the same conditions to obtain a clear melting endotherm.

-

-

Data Analysis: The melting point is determined as the onset temperature of the melting endotherm on the second heating scan.

Density Measurement

Method: Vibrating Tube Densimeter

-

Calibration: Calibrate the densimeter with dry air and deionized water at the desired measurement temperature.

-

Sample Preparation: Prepare solutions of this compound in the desired solvent (e.g., acetonitrile) at various known concentrations. Ensure the samples are completely dissolved and free of air bubbles.

-

Measurement:

-

Inject the sample solution into the vibrating U-tube of the densimeter.

-

Allow the temperature of the sample to equilibrate to the setpoint.

-

Record the oscillation period of the U-tube once it stabilizes.

-

-

Calculation: The density of the solution is calculated from the oscillation period using the calibration constants of the instrument.

Viscosity Measurement

Method: Capillary Viscometer (e.g., Ubbelohde type)

-

Instrument Setup: Place a calibrated capillary viscometer in a constant temperature bath set to the desired measurement temperature.

-

Sample Preparation: Prepare solutions of this compound in the desired solvent at various known concentrations.

-

Measurement:

-

Introduce a known volume of the sample solution into the viscometer.

-

Allow the sample to thermally equilibrate for at least 15-20 minutes.

-

Using a pipette bulb or vacuum, draw the liquid up through the capillary to a point above the upper timing mark.

-

Release the suction and measure the time it takes for the liquid meniscus to flow from the upper to the lower timing mark.

-

Repeat the measurement at least three times to ensure reproducibility.

-

-

Calculation: The kinematic viscosity (ν) is calculated using the equation: ν = C * t, where C is the viscometer constant and t is the average flow time. The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density of the solution (η = ν * ρ).

Thermal Stability Assessment

Method: Thermogravimetric Analysis (TGA)

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Experimental Conditions:

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature where complete decomposition is expected (e.g., 600 °C).

-

Data Analysis: Record the sample mass as a function of temperature. The onset of decomposition is typically determined as the temperature at which a significant mass loss begins.

Application Workflow: Phase-Transfer Catalysis

This compound can function as a phase-transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase). The phosphonium cation transports a reactant anion from the aqueous phase to the organic phase where the reaction occurs.

Caption: Workflow of Phase-Transfer Catalysis.

References

An In-depth Technical Guide to the Synthesis and Characterization of Tetrabutylphosphonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutylphosphonium (B1682233) tetrafluoroborate (B81430), [P(C₄H₉)₄][BF₄], is a quaternary phosphonium (B103445) salt that has garnered significant interest as a versatile ionic liquid. Its unique combination of properties, including high thermal stability, a wide electrochemical window, and solubility in a range of organic solvents, makes it a valuable compound in diverse applications such as phase transfer catalysis, electrochemical energy storage, and as a supporting electrolyte in various chemical reactions.[1] This technical guide provides a comprehensive overview of the synthesis and detailed characterization of tetrabutylphosphonium tetrafluoroborate, aimed at providing researchers, scientists, and drug development professionals with the core knowledge required for its effective utilization.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a two-step process involving the formation of a tetrabutylphosphonium halide followed by an anion exchange reaction.

Logical Workflow for Synthesis

Caption: A logical workflow illustrating the two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Tetrabutylphosphonium Bromide

This procedure is adapted from the general synthesis of tetraalkylphosphonium halides.

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of tributylphosphine and 1-bromobutane in a suitable solvent such as toluene.

-

Reaction: Heat the mixture at a temperature of 100-120 °C for 10-15 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product, tetrabutylphosphonium bromide, will often precipitate out of the solution. The precipitate can be collected by filtration, washed with a non-polar solvent like hexane (B92381) to remove any unreacted starting materials, and dried under vacuum.

Step 2: Synthesis of this compound via Anion Exchange

This protocol is based on established methods for anion exchange in quaternary ammonium (B1175870) and phosphonium salts.[2]

-

Reactant Preparation: Dissolve the synthesized tetrabutylphosphonium bromide and a slight molar excess of sodium tetrafluoroborate in a suitable solvent, such as acetonitrile, in separate flasks.

-

Reaction: Slowly add the sodium tetrafluoroborate solution to the stirred solution of tetrabutylphosphonium bromide at room temperature. A white precipitate of sodium bromide will form.

-

Isolation and Purification:

-

Stir the reaction mixture for several hours to ensure complete anion exchange.

-

Remove the sodium bromide precipitate by filtration.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization. A common method involves dissolving the salt in a minimal amount of a hot solvent mixture, such as ethanol/water, and allowing it to cool slowly to form crystals.[2] The purified crystals are then collected by filtration, washed with a small amount of the cold recrystallization solvent, and dried in a vacuum oven.

-

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following are key analytical techniques and expected data.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₆H₃₆BF₄P |

| Molecular Weight | 346.24 g/mol |

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | 97 - 100 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The following table summarizes the expected chemical shifts for the different nuclei.

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | ~0.9 (t), ~1.4-1.6 (m), ~2.2-2.4 (m) | Triplet, Multiplet, Multiplet |

| ¹³C | ~13, ~23-24, ~24-25, ~18-20 (d) | Singlet, Singlet, Singlet, Doublet |

| ³¹P | ~30-35 | Singlet |

| ¹⁹F | ~ -150 to -152 | Singlet |

| ¹¹B | ~ -1.0 to -1.5 | Singlet |

Note: Chemical shifts are referenced to TMS (for ¹H and ¹³C), 85% H₃PO₄ (for ³¹P), CFCl₃ (for ¹⁹F), and BF₃·OEt₂ (for ¹¹B). The chemical shifts can vary slightly depending on the solvent and concentration.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is suitable for the analysis of ionic compounds like this compound. The expected mass-to-charge ratio (m/z) for the tetrabutylphosphonium cation is approximately 259.25.

Thermal Analysis

Thermogravimetric analysis (TGA) provides information on the thermal stability and decomposition of the compound. Tetrabutylphosphonium salts are known for their good thermal stability.

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh a small amount of the dried this compound (typically 5-10 mg) into a TGA pan.

-

Analysis Conditions:

-

Atmosphere: Inert atmosphere (e.g., nitrogen) with a constant flow rate.

-

Temperature Program: Heat the sample from room temperature to a final temperature of around 600 °C at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: Record the sample mass as a function of temperature. The resulting TGA curve will show the onset temperature of decomposition.

Experimental Workflow for Characterization

Caption: A workflow diagram outlining the key characterization techniques for this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed experimental protocols and expected analytical data serve as a valuable resource for researchers and professionals working with this versatile ionic liquid. Proper synthesis and thorough characterization are paramount to ensuring the quality and reliability of this compound in its various applications, from advancing green chemistry to developing next-generation energy storage solutions.

References

Technical Guide: Tri-tert-butylphosphonium Tetrafluoroborate (CAS 131274-22-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-tert-butylphosphonium tetrafluoroborate (B81430), identified by CAS number 131274-22-1, is a phosphonium (B103445) salt that has become an indispensable tool in modern organic synthesis. It serves as a stable, air-tolerant, and non-pyrophoric precursor to the highly effective but air-sensitive tri-tert-butylphosphine (B79228) ligand. This ligand, characterized by its significant steric bulk and strong electron-donating properties, is pivotal for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), making this compound highly relevant to drug development professionals. This guide provides a comprehensive overview of its chemical and physical properties, primary applications in organic synthesis with detailed experimental protocols, and a review of its reported biological activities.

Chemical and Physical Properties

Tri-tert-butylphosphonium tetrafluoroborate is a white crystalline solid.[1][2] Its stability in air and indefinite stability as a solid and in solution (in the absence of a base) make it a more convenient and safer alternative to the pyrophoric tri-tert-butylphosphine ligand.[3] Key physical and chemical properties are summarized in the tables below.

Table 1: General and Structural Information

| Property | Value | Reference |

| CAS Number | 131274-22-1 | [4] |

| IUPAC Name | tritert-butylphosphanium tetrafluoroborate | [4] |

| Synonyms | Tri-tert-butylphosphine tetrafluoroborate, [(t-Bu)3PH]BF4, tBu3P HBF4 | [4] |

| Molecular Formula | C₁₂H₂₈BF₄P | [4][5] |

| Molecular Weight | 290.13 g/mol | [4][5] |

| SMILES | --INVALID-LINK--(F)(F)F.CC(C)(C)--INVALID-LINK--C(C)(C)C | [4] |

| InChI Key | YTJUCJAUJCXFTN-UHFFFAOYSA-O | [4] |

Table 2: Physical and Spectroscopic Data

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder or chunks | [1][2] |

| Melting Point | 258 - 261 °C (decomposes) | [1] |

| Solubility | Soluble in methylene (B1212753) chloride and chloroform. Slightly soluble in tetrahydrofuran. Insoluble in hexane (B92381), toluene, and water. | [5] |

| ¹H NMR (CDCl₃) | δ 6.07 (d, ¹JPH = 465 Hz, 1H), 1.65 ppm (d, ³JPH = 15.3 Hz, 27H) | |

| ³¹P{¹H} NMR (CDCl₃) | δ 51.7 ppm | |

| Purity (NMR) | ≥97.0 - 98.0% | [1][2] |

Applications in Organic Synthesis

The primary and most well-documented use of tri-tert-butylphosphonium tetrafluoroborate is as a ligand precursor in palladium-catalyzed cross-coupling reactions. The in-situ generation of the free tri-tert-butylphosphine ligand, through deprotonation by a base, forms a highly active palladium catalyst. This catalytic system is effective for a broad range of substrates, including less reactive aryl chlorides, often under mild reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, widely used in the synthesis of arylamines. The use of tri-tert-butylphosphine as a ligand allows for the coupling of a wide variety of amines and aryl halides, including challenging substrates like aryl chlorides.

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

This protocol details the synthesis of 4-methoxytriphenylamine (B1588709) via the Buchwald-Hartwig amination of 4-chloroanisole (B146269) and diphenylamine, utilizing a Pd₂(dba)₃/tBu₃P·HBF₄ catalyst system.

Materials:

-

Diphenylamine (5.01 g, 29.6 mmol, 1.0 eq.)

-

4-Chloroanisole (4.48 g, 31.4 mmol, 1.05 eq.)

-

Degassed Toluene (150 mL)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.287 g, 0.131 mmol, 1 mol%)

-

Tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄) (0.198 g, 0.683 mmol, 2 mol%)

-

Sodium tert-butoxide (NaOtBu) (6.34 g, 66.0 mmol, 2.2 eq.)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663)

-

Silica gel

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

To a 3-necked 300 mL round-bottom flask, add diphenylamine, 4-chloroanisole, and degassed toluene.

-

Add Pd₂(dba)₃, tri-tert-butylphosphonium tetrafluoroborate, and sodium tert-butoxide to the solution.

-

Reflux the reaction mixture for 16 hours under a nitrogen atmosphere.

-

After cooling to room temperature, dilute the reaction with dichloromethane (300 mL).

-

Filter the suspension. Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica-gel column chromatography (hexane:ethyl acetate = 99:1 to 8:1).

-

Further purify by recrystallization from hexane to yield 4-methoxytriphenylamine as a white solid (5.26 g, 65% yield).

Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an eluent of ethyl acetate:hexane = 1:10. The R_f values are as follows:

-

Diphenylamine: 0.36

-

4-Chloroanisole: 0.59

-

4-Methoxytriphenylamine (product): 0.46

Caption: Experimental workflow for the synthesis of 4-methoxytriphenylamine.

Suzuki Cross-Coupling

The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds between organoboron compounds and halides or triflates. The catalyst system derived from tri-tert-butylphosphonium tetrafluoroborate is highly effective for a wide range of substrates, including aryl chlorides, and often allows reactions to proceed at room temperature.

-

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium source (e.g., Pd₂(dba)₃), tri-tert-butylphosphonium tetrafluoroborate, the aryl halide, the boronic acid, and a base (e.g., K₃PO₄, Cs₂CO₃, or KF).

-

A suitable solvent (e.g., toluene, dioxane, or THF) is added.

-

The reaction mixture is stirred at the specified temperature (ranging from room temperature to elevated temperatures) for the required time.

-

Upon completion, the reaction is cooled to room temperature and subjected to an aqueous workup.

-

The organic layer is separated, dried, and concentrated.

-

The crude product is purified by chromatography or recrystallization.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. The use of tri-tert-butylphosphine as a ligand enables the use of aryl chlorides and allows for many reactions to occur at room temperature with high stereoselectivity.

-

To a reaction vessel under an inert atmosphere, add the palladium catalyst, tri-tert-butylphosphonium tetrafluoroborate, the aryl halide, the alkene, and a base (e.g., Cs₂CO₃, Cy₂NMe, or Et₃N).

-

Add the appropriate solvent (e.g., toluene, DMF, or dioxane).

-

Stir the mixture at the designated temperature until the starting material is consumed.

-

After cooling, the mixture is typically filtered to remove inorganic salts and the filtrate is concentrated.

-

The product is isolated and purified using standard techniques such as column chromatography.

Biological Activity and Safety

Reported Biological Activity

While the predominant application of tri-tert-butylphosphonium tetrafluoroborate is in synthetic chemistry, some commercial suppliers have reported potential biological activities. Notably, it has been described as a compound that inhibits tumor growth by inhibiting the activation of allyl carbonates and also as an inhibitor of Protein Kinase C (PKC). It has been claimed to be effective against various cancer cell lines in vitro, including breast, prostate, leukemia, and lymphomas.

However, it is crucial for researchers to note that these claims are not widely substantiated in peer-reviewed scientific literature. One study indicated that the compound exhibits low cytotoxicity against normal human liver cell lines and has low hemolytic activity, which could be favorable for biomedical applications.[5] Nevertheless, the overwhelming body of research focuses on its utility as a ligand precursor. Professionals in drug development should treat the claims of anti-cancer activity with caution and verify them through independent studies.

Safety and Handling

Tri-tert-butylphosphonium tetrafluoroborate is considered a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

It is important to note that while the phosphonium salt itself is air-stable, the free tri-tert-butylphosphine ligand, which is generated in the presence of a base, is highly air-sensitive and pyrophoric.[3] Therefore, reactions utilizing this reagent must be performed under an inert atmosphere (e.g., nitrogen or argon).

Table 3: GHS Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| (Data aggregated from multiple sources)[4] |

Conclusion

Tri-tert-butylphosphonium tetrafluoroborate is a cornerstone reagent for modern palladium-catalyzed cross-coupling reactions. Its stability, ease of handling, and the high reactivity of the in-situ generated tri-tert-butylphosphine ligand make it an invaluable tool for synthetic chemists in academia and industry. For professionals in drug development, its utility in constructing the complex molecular architectures of potential therapeutic agents is of primary importance. While intriguing, the reports on its biological activity require further rigorous scientific investigation to be considered established. As with any chemical reagent, proper safety precautions are essential during its handling and use.

References

- 1. angenechemical.com [angenechemical.com]

- 2. Tri-tert-butylphosphonium tetrafluoroborate HBF4 [sigmaaldrich.com]

- 3. Tri-tert-butylphosphine tetrafluoroborate | 131274-22-1 [chemicalbook.com]

- 4. Tri-tert-butylphosphine tetrafluoroborate | C12H28BF4P | CID 2734635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tri-tert-butylphosphine tetrafluoroborate | 131274-22-1 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of Tetrabutylphosphonium Tetrafluoroborate

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutylphosphonium (B1682233) tetrafluoroborate (B81430), [(C₄H₉)₄P]⁺[BF₄]⁻, is a quaternary phosphonium (B103445) salt classified as an ionic liquid. It is composed of a bulky, symmetric tetrabutylphosphonium cation and a non-coordinating tetrafluoroborate anion. This combination of a large, charge-delocalized cation and a weakly coordinating anion imparts desirable properties such as high thermal stability, a wide electrochemical window, and solubility in a range of organic solvents. These characteristics make it a valuable compound in diverse applications, including as a supporting electrolyte in electrochemistry, a phase-transfer catalyst in organic synthesis, and a component in the formulation of advanced materials.

This technical guide provides a detailed examination of the molecular structure and bonding of tetrabutylphosphonium tetrafluoroborate, supported by spectroscopic and crystallographic data. It also outlines standard experimental protocols for its synthesis and characterization, intended to serve as a comprehensive resource for professionals in research and development.

Molecular Structure and Bonding

The structure of this compound is defined by the distinct geometries of its constituent ions and the electrostatic forces between them. The overall bonding is ionic, characterized by the attraction between the positively charged phosphonium center and the negatively charged tetrafluoroborate anion.

Tetrabutylphosphonium Cation ([P(C₄H₉)₄]⁺)

The tetrabutylphosphonium cation consists of a central phosphorus atom covalently bonded to four butyl chains. The phosphorus atom adopts a tetrahedral geometry, which minimizes steric repulsion between the bulky butyl groups. The P-C bonds are strong covalent sigma bonds. The positive charge is formally centered on the phosphorus atom, but it is somewhat delocalized over the surrounding alkyl framework.

Tetrafluoroborate Anion ([BF₄]⁻)

The tetrafluoroborate anion features a central boron atom covalently bonded to four fluorine atoms. This anion also possesses a tetrahedral geometry, as predicted by VSEPR theory, leading to a stable and symmetric structure with bond angles of approximately 109.5°. The B-F bonds are highly polarized due to the high electronegativity of fluorine. The negative charge is distributed symmetrically across the four fluorine atoms.

Quantitative Data

The following tables summarize key quantitative data related to the structure and properties of this compound.

Table 1: General Properties

| Property | Value |

|---|---|

| Chemical Formula | C₁₆H₃₆BF₄P |

| Molecular Weight | 346.25 g/mol |

| CAS Number | 1813-60-1 |

| Appearance | White to off-white crystalline powder |

Table 2: Typical Crystallographic and Bond Data Precise data from a single crystal structure of this compound is not readily available in public databases. The values presented are typical for the respective ions in similar crystalline environments.

| Parameter | Ion | Typical Value |

| P-C Bond Length | [P(C₄H₉)₄]⁺ | ~1.83 Å |

| C-P-C Bond Angle | [P(C₄H₉)₄]⁺ | ~109.5° (tetrahedral) |

| B-F Bond Length | [BF₄]⁻ | ~1.38 Å |

| F-B-F Bond Angle | [BF₄]⁻ | ~109.5° (tetrahedral) |

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data Chemical shifts (δ) are reported in ppm relative to a standard. Data is for the analogous tetrabutylammonium (B224687) tetrafluoroborate in CDCl₃, which is expected to be very similar for the phosphonium salt's alkyl environment.

| Nucleus | Assignment | Typical Chemical Shift (δ) | Multiplicity |

| ¹H NMR | -CH₃ (terminal) | ~0.99 ppm | Triplet |

| -CH₂- (second from P) | ~1.46 ppm | Sextet | |

| -CH₂- (third from P) | ~1.63 ppm | Multiplet | |

| -CH₂- (alpha to P) | ~3.25 ppm | Multiplet | |

| ¹³C NMR | -CH₃ (C4) | ~13.5 ppm | - |

| -CH₂- (C3) | ~19.5 ppm | - | |

| -CH₂- (C2) | ~23.9 ppm | - | |

| -CH₂- (C1, alpha to P) | ~58.6 ppm | - | |

| ³¹P NMR | [P(C₄H₉)₄]⁺ | ~34 ppm | Singlet |

| ¹⁹F NMR | [BF₄]⁻ | ~ -151 ppm | Singlet |

| ¹¹B NMR | [BF₄]⁻ | ~ -1.3 ppm | Quintet (due to ¹⁹F coupling)[1] |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 2960-2870 | C-H stretching vibrations of butyl groups |

| 1470-1460 | C-H bending (scissoring) vibrations |

| 1000-1100 | B-F asymmetric stretching vibrations |

Visualizations

The following diagrams illustrate the molecular structure and a typical workflow for the characterization of this compound.

Caption: Ball-and-stick representation of the constituent ions.

Caption: General workflow for synthesis and characterization.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis via Anion Exchange

This is a common and effective method for preparing phosphonium salts.

-

Materials:

-

Tetrabutylphosphonium bromide or chloride

-

Sodium tetrafluoroborate (NaBF₄) or Tetrafluoroboric acid (HBF₄)

-

Solvent (e.g., Dichloromethane, Acetonitrile, or Water)

-

-

Procedure:

-

Dissolve tetrabutylphosphonium bromide in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer.

-

In a separate flask, dissolve an equimolar amount of sodium tetrafluoroborate in the minimum amount of the same solvent (or water if the phosphonium salt is dissolved in an organic solvent to create a biphasic system).

-

Add the sodium tetrafluoroborate solution dropwise to the stirred phosphonium salt solution at room temperature.

-

Stir the mixture vigorously for 12-24 hours to ensure complete anion exchange.

-

If a precipitate (NaBr) forms, remove it by vacuum filtration. If the reaction is biphasic, separate the organic layer.

-

Wash the organic layer with deionized water to remove any remaining inorganic salts.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by recrystallization, for example, from an ethanol/water or ethyl acetate/hexane mixture.[2]

-

Dry the final product in a vacuum oven to remove all traces of solvent.

-

Characterization Protocols

NMR is essential for confirming the structure of the cation and the presence of the anion.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃CN, or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. The characteristic multiplets for the butyl chains should be observed.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the four distinct carbon environments in the butyl chains.

-

³¹P NMR: Acquire a proton-decoupled phosphorus spectrum. A single peak is expected, confirming the single phosphorus environment.[3]

-

¹⁹F NMR: Acquire a fluorine spectrum. A sharp singlet is characteristic of the symmetric [BF₄]⁻ anion.[4]

-

¹¹B NMR: Acquire a boron spectrum. A 1:4:6:4:1 quintet may be observed due to coupling with the four equivalent fluorine atoms, although this can sometimes appear as a broad singlet depending on relaxation effects.[1]

-

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the solvent residual peak or an internal standard (e.g., TMS).

FTIR is used to identify the functional groups present in the compound.

-

Sample Preparation: Prepare the sample as a KBr pellet or by depositing a thin film of the compound on a salt plate (e.g., NaCl or KBr) from a volatile solvent.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands. The C-H stretching and bending modes from the butyl chains and the strong, broad B-F stretching band of the tetrafluoroborate anion are key features to confirm the identity of the compound.

Single-crystal X-ray diffraction provides definitive information on bond lengths, bond angles, and the packing of ions in the solid state.[5]

-

Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a solvent from a saturated solution or by slow cooling of a hot, saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data, usually at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to locate the atomic positions. Refine the structural model against the experimental data to obtain precise bond lengths, angles, and other crystallographic parameters.[6]

Conclusion

This compound possesses a well-defined ionic structure composed of a tetrahedral phosphonium cation and a tetrahedral tetrafluoroborate anion. The combination of a bulky, symmetric organic cation with a weakly coordinating inorganic anion results in its valuable properties as an ionic liquid. Its molecular structure and bonding can be thoroughly elucidated through a combination of spectroscopic techniques, particularly multinuclear NMR and FTIR, and definitively determined by single-crystal X-ray crystallography. The experimental protocols outlined in this guide provide a robust framework for the synthesis and comprehensive characterization of this versatile compound for advanced research and applications.

References

Thermal Stability and Decomposition of Tetrabutylphosphonium Tetrafluoroborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabutylphosphonium (B1682233) tetrafluoroborate (B81430), [P(C₄H₉)₄][BF₄], is a quaternary phosphonium (B103445) salt with applications as a phase-transfer catalyst and electrolyte. A comprehensive understanding of its thermal stability and decomposition profile is essential for its safe and effective use in research and development, particularly in applications involving elevated temperatures. This technical guide provides a detailed analysis of the thermal behavior of tetrabutylphosphonium tetrafluoroborate, including its decomposition pathway, relevant thermal analysis data, and standardized experimental protocols. The information presented is compiled from existing literature on phosphonium salts and analogous quaternary ammonium (B1175870) compounds, providing a robust framework for handling and utilizing this compound.

Thermal Properties and Decomposition Data

The thermal stability of this compound is a critical parameter for its application. While specific experimental data for this compound is not extensively published, the thermal behavior can be reliably inferred from its ammonium analogue, tetrabutylammonium (B224687) tetrafluoroborate, and other phosphonium salts. The primary method for evaluating thermal stability is thermogravimetric analysis (TGA), which measures mass loss as a function of temperature.

Table 1: Physical and Thermal Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₆BF₄P | N/A |

| Molecular Weight | 346.23 g/mol | N/A |

| Melting Point | Data not available | N/A |

| Onset of Decomposition (Tₒₙₛₑₜ) | ~350 °C (estimated) | Inferred from[1] |

Table 2: TGA Decomposition Data for this compound (Estimated)

| Parameter | Value | Analytical Method | Reference |

| Heating Rate | 10 °C/min | TGA | [1][2] |

| Atmosphere | Inert (Nitrogen) | TGA | [1][2] |

| Onset Temperature (Tₒₙₛₑₜ) | ~350 °C | TGA | Inferred from[1] |

| Peak Decomposition Temperature (Tₚₑₐₖ) | Data not available | DTG | N/A |

| Mass Loss | Data not available | TGA | N/A |

| Primary Decomposition Products | Tributylphosphine, 1-Butene, Hydrogen Fluoride (B91410), Boron Trifluoride | Inferred from decomposition mechanism | Inferred from[1] |

Note: The quantitative data in Tables 1 and 2 are estimations based on the reported thermal decomposition of the analogous compound, tetrabutylammonium tetrafluoroborate. Experimental verification is recommended for precise values.

Experimental Protocols for Thermal Analysis

Standardized protocols are crucial for obtaining reproducible data on the thermal stability of ionic liquids like this compound. The following methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are based on established practices for these compounds.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition temperature of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation:

-

Ensure the sample is dry by placing it under a high vacuum for at least 24 hours to remove any residual moisture or volatile solvents.

-

Accurately weigh 2-5 mg of the dried sample into a clean, tared TGA pan (ceramic or platinum is recommended).[2]

-

-

Instrument Setup:

-

Place the sample pan into the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate of 20-40 mL/min to prevent oxidation during heating.[1]

-

-

Thermal Program:

-

Data Analysis:

-

Record the sample mass as a function of temperature.

-

The onset of decomposition (Tₒₙₛₑₜ) is determined as the temperature at which a significant mass loss begins.

-

The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition (Tₚₑₐₖ).

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify phase transitions such as melting, crystallization, and glass transitions.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the dried sample into a hermetically sealed aluminum DSC pan.

-

Use an empty, sealed pan as a reference.

-

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

-

Thermal Program (Heat-Cool-Heat Cycle):

-

Equilibrate the sample at room temperature.

-

Cool the sample to a low temperature (e.g., -80 °C) at a controlled rate (e.g., 10 °C/min).

-

Hold isothermally for a few minutes to ensure thermal equilibrium.

-

Heat the sample to a temperature below the onset of decomposition (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

-

Cool the sample back to the starting low temperature at the same controlled rate.

-

Heat the sample a second time over the same temperature range.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Endothermic peaks typically represent melting, while exothermic peaks can indicate crystallization or decomposition.

-

A step-like change in the baseline is indicative of a glass transition.

-

Decomposition Pathway and Mechanism

The thermal decomposition of quaternary phosphonium salts is highly dependent on the nature of the anion. For this compound, the decomposition is expected to proceed via an elimination reaction, analogous to the Hofmann elimination observed in quaternary ammonium salts.[2][3] The bulky tetrabutylphosphonium cation sterically hinders a direct nucleophilic attack on the alpha-carbon.

The proposed mechanism involves the tetrafluoroborate anion (or a fluoride ion from its dissociation at high temperatures) acting as a base, abstracting a β-hydrogen from one of the butyl chains. This leads to the formation of tributylphosphine, 1-butene, and hydrogen fluoride, followed by the decomposition of the resulting unstable species to boron trifluoride.

The primary decomposition products are therefore expected to be:

-

Tributylphosphine ((C₄H₉)₃P)

-

1-Butene (C₄H₈)

-

Hydrogen Fluoride (HF)

-

Boron Trifluoride (BF₃)

Visualizations

Proposed Thermal Decomposition Pathway

The following diagram illustrates the proposed Hofmann-type elimination pathway for the thermal decomposition of this compound.

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Workflow for Thermal Analysis

The logical flow for the thermal analysis of this compound is depicted below, from sample preparation to data interpretation.

Caption: General experimental workflow for the thermal analysis of phosphonium salts.

References

An In-Depth Technical Guide to the ¹H and ³¹P NMR Spectra of Tetrabutylphosphonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of tetrabutylphosphonium (B1682233) tetrafluoroborate (B81430) ([P(C₄H₉)₄]⁺[BF₄]⁻), a quaternary phosphonium (B103445) salt classified as an ionic liquid. This document details the expected ¹H and ³¹P NMR spectral data, offers a standardized experimental protocol for acquiring high-quality spectra, and presents a logical framework for spectral interpretation.

Introduction

Tetrabutylphosphonium tetrafluoroborate is a salt that exists as a liquid at or near room temperature, placing it in the category of ionic liquids. These compounds have garnered significant interest in various scientific fields, including organic synthesis, catalysis, electrochemistry, and drug delivery, owing to their unique properties such as low vapor pressure, high thermal stability, and tunable solvency. A thorough understanding of the structural and dynamic properties of these materials is paramount for their effective application. NMR spectroscopy is an indispensable tool for the characterization of ionic liquids, providing detailed information about their cationic and anionic components. This guide focuses on the ¹H and ³¹P NMR spectra, which are crucial for confirming the identity, purity, and chemical environment of the tetrabutylphosphonium cation.

Predicted ¹H and ³¹P NMR Spectral Data

Data Presentation: Predicted NMR Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are based on the analysis of similar structures and general principles of NMR spectroscopy.

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | α-CH₂ (P-CH₂) | 2.0 - 2.5 | Multiplet (dt or ddd) | ²J(P-H) ≈ 13-16 Hz, ³J(H-H) ≈ 7 Hz |

| ¹H | β-CH₂ | 1.4 - 1.6 | Multiplet | ³J(H-H) ≈ 7 Hz |

| ¹H | γ-CH₂ | 1.4 - 1.6 | Multiplet | ³J(H-H) ≈ 7 Hz |

| ¹H | δ-CH₃ | 0.9 - 1.1 | Triplet | ³J(H-H) ≈ 7 Hz |

| ³¹P | [P(C₄H₉)₄]⁺ | +30 to +35 | Singlet (¹H decoupled) | - |

Logical Relationship of NMR Signals

The structure of the tetrabutylphosphonium cation dictates the expected NMR signals. The four equivalent butyl chains result in a simplified spectrum despite the molecule's size.

Experimental Protocol for NMR Analysis

To obtain high-quality and reproducible ¹H and ³¹P NMR spectra of this compound, the following detailed experimental protocol is recommended.

3.1. Sample Preparation

-

Drying: this compound is hygroscopic. Prior to analysis, dry the sample under high vacuum (e.g., < 1 mbar) at a moderately elevated temperature (e.g., 60-80 °C) for several hours to remove any absorbed water.

-

Solvent Selection: Choose a deuterated solvent in which the ionic liquid is fully soluble. Common choices include deuterated chloroform (B151607) (CDCl₃), deuterated acetonitrile (B52724) (CD₃CN), or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The choice of solvent can influence the chemical shifts.

-

Concentration: Prepare a solution with a concentration of approximately 10-20 mg of the ionic liquid in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: For accurate chemical shift referencing, add a small amount of an internal standard. Tetramethylsilane (TMS) is commonly used for ¹H NMR in non-aqueous solvents (δ = 0.00 ppm). For ³¹P NMR, an external standard of 85% H₃PO₄ in a sealed capillary is typically used (δ = 0.00 ppm).

-

Sample Filtration: To ensure a homogeneous magnetic field and sharp NMR signals, filter the sample through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube.

3.2. NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and experimental goals.

| Parameter | ¹H NMR | ³¹P NMR |

| Spectrometer Frequency | 400 MHz | 162 MHz |

| Pulse Program | Standard single pulse (zg30) | Standard single pulse with proton decoupling (zgpg30) |

| Acquisition Time (AQ) | 2-4 s | 1-2 s |

| Relaxation Delay (D1) | 2-5 s | 5-10 s |

| Number of Scans (NS) | 8-16 | 64-256 |

| Spectral Width (SW) | 10-12 ppm | 100-150 ppm |

| Temperature | 298 K (25 °C) | 298 K (25 °C) |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for obtaining and processing the NMR spectra of this compound.

Interpretation of the Spectra

4.1. ¹H NMR Spectrum

The ¹H NMR spectrum of the tetrabutylphosphonium cation is expected to show four distinct groups of signals corresponding to the four different types of protons in the butyl chains.

-

α-Methylene Protons (P-CH₂): These protons are directly adjacent to the phosphorus atom and will therefore exhibit coupling to the ³¹P nucleus (spin I = 1/2, 100% natural abundance). This will result in a splitting of the signal into a doublet. Each peak of this doublet will be further split by the adjacent β-methylene protons, likely resulting in a doublet of triplets or a more complex multiplet. The chemical shift of these protons will be the most downfield of the aliphatic signals due to the electron-withdrawing effect of the positively charged phosphorus atom.

-

β- and γ-Methylene Protons: These protons are further from the phosphorus atom and are expected to have very similar chemical environments, potentially leading to overlapping multiplets in the range of 1.4-1.6 ppm.

-

δ-Methyl Protons: These terminal methyl protons will appear as a triplet due to coupling with the adjacent γ-methylene protons. This will be the most upfield signal in the spectrum.

4.2. ³¹P NMR Spectrum

The ³¹P NMR spectrum provides a direct and sensitive probe of the phosphorus center.

-

Proton Decoupled Spectrum: In a standard proton-decoupled ³¹P NMR experiment, the spectrum of this compound will exhibit a single sharp singlet. The chemical shift is expected in the range of +30 to +35 ppm relative to 85% H₃PO₄. This chemical shift is characteristic of quaternary phosphonium salts.

-

Proton Coupled Spectrum: In a proton-coupled ³¹P NMR spectrum, the signal would be a complex multiplet due to coupling with the eight α-protons and, to a lesser extent, the eight β-protons.

Conclusion

This technical guide provides a detailed framework for understanding and acquiring the ¹H and ³¹P NMR spectra of this compound. While experimentally determined data for this specific compound is sparse in the literature, the predictions based on analogous structures offer a reliable starting point for researchers. The provided experimental protocol outlines the necessary steps to obtain high-quality, reproducible NMR data, which is essential for the accurate characterization and quality control of this important ionic liquid. The interpretation guidelines will aid researchers in assigning the observed signals and confirming the structure of the tetrabutylphosphonium cation. As the applications of phosphonium-based ionic liquids continue to expand, a thorough understanding of their spectroscopic properties will remain a critical aspect of their scientific and industrial utilization.

Navigating the Void: A Technical Guide to the Anticipated Crystal Structure of Tetrabutylphosphonium Tetrafluoroborate

An in-depth exploration for researchers, scientists, and drug development professionals into the structural analysis of tetrabutylphosphonium (B1682233) tetrafluoroborate (B81430), a compound of significant interest yet with an elusive crystal structure. This guide provides a framework for its analysis, drawing on data from closely related compounds and established experimental protocols.

Introduction: The Unresolved Structure of a Key Compound

Tetrabutylphosphonium tetrafluoroborate, a quaternary phosphonium (B103445) salt, holds considerable interest in various chemical applications, including as a phase-transfer catalyst and a supporting electrolyte in electrochemistry. A definitive understanding of its solid-state structure through single-crystal X-ray diffraction is crucial for elucidating structure-property relationships and for rational design in materials science and drug development. However, a comprehensive search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals that the crystal structure of this compound has not been publicly reported.

This guide, therefore, ventures into a predictive and comparative analysis. It will lay out the anticipated methodologies for its structural determination, and for comparative purposes, will detail the known crystal structure of a closely related compound, tetra-n-butylphosphonium bromide hydrate. The experimental protocols and data presented herein are based on established practices for the analysis of similar organic salts and serve as a robust blueprint for the future crystallographic investigation of the title compound.

Synthesis and Crystallization: Pathways to a Crystalline Form

While the specific crystallization protocol for this compound is not documented in the context of a crystal structure determination, general methods for the synthesis of similar phosphonium salts can be adapted. A common route involves a quaternization reaction followed by anion exchange.

Synthesis of Tetrabutylphosphonium Halide

The synthesis would typically begin with the reaction of tributylphosphine (B147548) with a butyl halide (e.g., 1-bromobutane) to form the tetrabutylphosphonium halide.

Electrochemical Window of Tetrabutylphosphonium Tetrafluoroborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the electrochemical properties of tetrabutylphosphonium (B1682233) tetrafluoroborate (B81430) ([P(C₄H₉)₄][BF₄]), with a focus on its electrochemical window. This document is intended for researchers, scientists, and drug development professionals who utilize electrochemical techniques and require a comprehensive understanding of this electrolyte's operational limits.

Introduction to Tetrabutylphosphonium Tetrafluoroborate

This compound is a quaternary phosphonium (B103445) salt that exists as a white crystalline solid. It is comprised of a central phosphorus atom bonded to four butyl groups, forming a bulky tetrabutylphosphonium cation, and a tetrafluoroborate anion. Due to its ionic nature, it is often considered an ionic liquid or a supporting electrolyte in various electrochemical applications. The large, non-coordinating nature of the tetrabutylphosphonium cation contributes to its favorable properties, such as thermal stability and a potentially wide electrochemical window.

Phosphonium-based ionic liquids are noted for their high cathodic stability, which is a crucial characteristic for electrolytes used in reductive electrochemical processes. The electrochemical window, defined as the potential range between the anodic and cathodic limits, is a critical parameter that dictates the suitability of an electrolyte for a specific application. Within this window, the electrolyte remains electrochemically inert, allowing for the study of the analyte of interest without interference from the electrolyte itself.

Electrochemical Window: Quantitative Data

For comparison, phosphonium-based ionic liquids with other anions, such as bis(trifluoromethylsulfonyl)imide, have been reported to exhibit wide electrochemical windows, some exceeding 5.7 V on a glassy carbon electrode. It is generally understood that the cathodic limit is determined by the reduction of the phosphonium cation, while the anodic limit is set by the oxidation of the tetrafluoroborate anion.

Table 1: Factors Influencing the Electrochemical Window of this compound

| Factor | Influence on Electrochemical Window |

| Purity | Impurities, particularly water and halides, can significantly narrow the electrochemical window by providing alternative species that are more easily oxidized or reduced. |

| Working Electrode Material | The nature of the electrode surface can catalyze the decomposition of the electrolyte at different potentials. Common electrodes include glassy carbon, platinum, and gold, each potentially yielding different electrochemical limits. |

| Solvent | When used as a supporting electrolyte in a solvent, the electrochemical window of the solvent itself can become the limiting factor. |

| Cutoff Current Density | The potential at which the anodic or cathodic current begins to increase sharply is defined as the limit. The value of this "cutoff" current density is a matter of convention and can affect the reported width of the window. |

Experimental Determination of the Electrochemical Window

The electrochemical window of this compound is experimentally determined using cyclic voltammetry (CV). This technique involves sweeping the potential of a working electrode in the electrolyte solution and measuring the resulting current. The potential range where no significant current flows (other than the capacitive current) corresponds to the electrochemical window.

Experimental Protocol for Cyclic Voltammetry

Objective: To determine the anodic and cathodic limits of this compound.

Materials:

-

This compound (high purity, electrochemical grade)

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Working Electrode (e.g., Glassy Carbon, Platinum, or Gold)

-

Reference Electrode (e.g., Ag/Ag⁺, or a pseudo-reference electrode such as a silver wire)

-

Counter Electrode (e.g., Platinum wire or mesh)

-

Inert gas (e.g., Argon or Nitrogen) for deaeration

-

Anhydrous solvent (if applicable, e.g., acetonitrile, propylene (B89431) carbonate)

Procedure:

-

Electrolyte Preparation:

-

If using the neat ionic liquid, ensure it is thoroughly dried under vacuum to remove any water content.

-

If preparing a solution, dissolve a known concentration (typically 0.1 M) of this compound in the chosen anhydrous solvent.

-

-

Cell Assembly:

-

Assemble the three-electrode cell. The working electrode should be polished to a mirror finish and cleaned before use.

-

Add the electrolyte to the cell, ensuring that all three electrodes are immersed.

-

-

Deaeration:

-

Purge the electrolyte with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

Maintain an inert atmosphere over the solution throughout the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the potential range for the cyclic voltammogram. A wide initial scan (e.g., from -3.0 V to +3.0 V vs. the reference electrode) is typically performed to identify the approximate limits.

-

Set the scan rate, commonly between 50 and 100 mV/s.

-

Initiate the potential sweep. The potential is swept from a starting potential to a vertex potential and then back.

-

-

Data Analysis:

-

The anodic and cathodic limits are determined as the potentials at which the current density reaches a predefined cutoff value (e.g., 0.5 or 1.0 mA/cm²).

-

The electrochemical window is calculated as the difference between the anodic and cathodic potential limits.

-

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of the electrochemical window of this compound.

Conclusion

An In-depth Technical Guide to the Safety and Handling of Tetrabutylphosphonium Tetrafluoroborate

Disclaimer: Information regarding the specific safety and handling precautions for Tetrabutylphosphonium tetrafluoroborate (B81430) is limited. This guide is primarily based on data for the closely related compound, Tri-tert-butylphosphonium tetrafluoroborate . Researchers should handle Tetrabutylphosphonium tetrafluoroborate with caution and assume it presents similar hazards.

This technical guide provides comprehensive safety and handling information for researchers, scientists, and drug development professionals working with this compound. Given the limited specific data on this compound, the information herein is largely extrapolated from safety data for Tri-tert-butylphosphonium tetrafluoroborate.

Chemical and Physical Properties

A summary of the known physical and chemical properties is presented in the table below. These properties are crucial for the safe handling and storage of the compound.

| Property | Value | Reference |

| Molecular Formula | C12H28BF4P | [1][2] |

| Molecular Weight | 290.13 g/mol | [1][2] |

| Appearance | White solid, crystals, or chunks | [3][4] |

| Melting Point | 261 °C (501.8 °F) | [3][4] |

| Solubility | No data available for water solubility. | [1] |

| Stability | Stable under normal conditions. | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classifications are based on data for Tri-tert-butylphosphonium tetrafluoroborate.

| Hazard Class | Category | Hazard Statement |

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |

| Acute Dermal Toxicity | Category 4 | H312: Harmful in contact with skin |

| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning[1]

Hazard Statements:

-

Harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Causes skin irritation.[1]

-

Causes serious eye irritation.[1]

Handling and Storage Precautions

Proper handling and storage procedures are essential to minimize risk.

Handling:

-

Avoid contact with skin and eyes.[5]

-

Avoid formation and inhalation of dust.[5]

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke when using this product.[1]

-

Wear appropriate personal protective equipment (PPE).[1]

Storage:

-

Keep container tightly closed in a dry and well-ventilated place.[4]

-

Store in a cool place, under an inert atmosphere is recommended.[5]

-

Store locked up.[2]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are critical for safety.

| Control Parameter | Recommendation |

| Engineering Controls | Ensure adequate ventilation. Use a local exhaust ventilation system or a chemical fume hood. Eyewash stations and safety showers should be readily available.[1] |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. A face shield may also be necessary.[5] |

| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[5] |

| Respiratory Protection | If dust is generated and engineering controls are not sufficient, use a NIOSH-approved particulate respirator.[1] |

First-Aid Measures

In case of exposure, immediate medical attention is necessary.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][5] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4][5] |

Fire-Fighting Measures

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

Hazardous Combustion Products:

-

Carbon oxides (CO, CO2)[1]

-

Nitrogen oxides (NOx)[1]

-

Oxides of phosphorus[1]

-

Hydrogen fluoride (B91410) (HF)[1]

-

Boron oxides[1]

Fire-Fighting Instructions: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures

Personal Precautions:

-

Use personal protective equipment.[5]

-

Avoid dust formation.[5]

-

Ensure adequate ventilation.[5]

-

Evacuate personnel to safe areas.[5]

Environmental Precautions:

-

Do not let the product enter drains.[5]

Methods for Cleaning Up:

-

Sweep up and shovel the material.[5]

-

Place in a suitable, closed container for disposal.[5]

-

Avoid creating dust.[5]

Visualizations

Experimental Workflow: Safe Handling of this compound

Caption: A typical workflow for the safe handling of phosphonium (B103445) salts.

Personal Protective Equipment (PPE) Decision Pathway

References

Methodological & Application

Application Notes and Protocols: Tri-tert-butylphosphonium Tetrafluoroborate as a Ligand Precursor in Palladium-Catalyzed Cross-Coupling Reactions

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes refer to tri-tert-butylphosphonium tetrafluoroborate (B81430) ([HP(t-Bu)₃]BF₄), an air-stable precursor to the tri-tert-butylphosphine (B79228) (P(t-Bu)₃) ligand. While the initial query mentioned tetrabutylphosphonium (B1682233) tetrafluoroborate, the scientific literature extensively documents the use of the tri-tert-butyl derivative as a highly effective ligand in palladium-catalyzed cross-coupling reactions. Tri-tert-butylphosphine is a bulky, electron-rich phosphine (B1218219) that promotes efficient catalysis, particularly with challenging substrates such as aryl chlorides.[1]

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon bonds in modern organic synthesis. The choice of ligand is critical to the success of these transformations, influencing catalyst stability, activity, and substrate scope. Tri-tert-butylphosphine (P(t-Bu)₃) has emerged as a superior ligand for a variety of cross-coupling reactions due to its steric bulk and strong electron-donating properties.[2] However, P(t-Bu)₃ is air-sensitive. Tri-tert-butylphosphonium tetrafluoroborate ([HP(t-Bu)₃]BF₄) is a commercially available, air- and moisture-stable crystalline solid that serves as a convenient and safe precursor to the P(t-Bu)₃ ligand in situ.[3][4] This phosphonium (B103445) salt is deprotonated by the base in the reaction mixture to generate the active phosphine ligand.

These notes provide detailed protocols and data for the application of tri-tert-butylphosphonium tetrafluoroborate in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the synthesis of biaryls, vinylarenes, and polyolefins. The use of [HP(t-Bu)₃]BF₄ with a palladium source offers a robust and user-friendly catalytic system for the coupling of a wide range of aryl and heteroaryl halides with boronic acids.[5]

Quantitative Data Summary

The following table summarizes the performance of the Pd₂(dba)₃/[HP(t-Bu)₃]BF₄ catalytic system in the Suzuki-Miyaura coupling of various aryl and heteroaryl bromides with boronic acids at room temperature.[5]

| Entry | Aryl/Heteroaryl Bromide | Boronic Acid | Product | Yield (%) |

| 1 | 2-Bromobiphenyl | Phenylboronic acid | o-Terphenyl | 97 |

| 2 | 1-Bromo-2,6-dimethylbenzene | Phenylboronic acid | 2,6-Dimethylbiphenyl | 95 |

| 3 | 1-Bromo-2-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | 2-(Trifluoromethyl)-4'-methoxybiphenyl | 93 |

| 4 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 98 |

| 5 | 1-Bromo-4-chlorobenzene | Phenylboronic acid | 4-Chlorobiphenyl | 96 |

| 6 | 2-Bromopyridine | 4-Tolylboronic acid | 2-(4-Tolyl)pyridine | 92 |

| 7 | 3-Bromopyridine | 2-Thienylboronic acid | 3-(2-Thienyl)pyridine | 85 |

| 8 | 5-Bromo-1-methyl-1H-imidazole | Phenylboronic acid | 1-Methyl-5-phenyl-1H-imidazole | 88 |

Reaction Conditions: 1.0 mmol aryl/heteroaryl bromide, 1.1 mmol boronic acid, 1.0 mol% Pd₂(dba)₃, 1.2 mol% [HP(t-Bu)₃]BF₄, 3.3 mmol KF·2H₂O, in THF at room temperature for 12 hours.[5]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the room-temperature Suzuki-Miyaura coupling of an aryl bromide with a boronic acid.[5]

Materials:

-

Palladium source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Ligand precursor: Tri-tert-butylphosphonium tetrafluoroborate ([HP(t-Bu)₃]BF₄)

-

Base: Potassium fluoride (B91410) dihydrate (KF·2H₂O)

-

Aryl bromide

-

Boronic acid

-

Solvent: Tetrahydrofuran (THF), anhydrous

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a 4-mL vial equipped with a magnetic stir bar, add Pd₂(dba)₃ (e.g., 0.005 mmol, 1.0 mol% Pd), [HP(t-Bu)₃]BF₄ (e.g., 0.006 mmol, 1.2 mol%), the boronic acid (1.10 mmol), and KF·2H₂O (3.30 mmol).

-

Seal the vial with a septum cap and purge with argon for 3 minutes.

-

Using a syringe, add the aryl bromide (1.00 mmol) followed by anhydrous THF (3.0 mL).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and pass it through a short plug of silica (B1680970) gel, eluting with ethyl acetate.

-

Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Coupling

The Heck reaction is a palladium-catalyzed C-C bond formation between an unsaturated halide (or triflate) and an alkene. The Pd/P(t-Bu)₃ system is exceptionally effective for Heck reactions, enabling the coupling of aryl chlorides and bromides under mild conditions.[2]

Quantitative Data Summary

The table below presents representative examples of Heck couplings catalyzed by a Pd/P(t-Bu)₃ system.

| Entry | Aryl Halide | Alkene | Base | Temp (°C) | Product | Yield (%) |

| 1 | 4-Chlorotoluene | Styrene | Cs₂CO₃ | 100-120 | 4-Methylstilbene | 85 |

| 2 | 4-Chloroanisole | Methyl acrylate | Cs₂CO₃ | 100-120 | Methyl 4-methoxycinnamate | 92 |

| 3 | 2-Bromobiphenyl | Styrene | Cy₂NMe | RT | 2-Styrylbiphenyl | 90 |

| 4 | 4-Bromoacetophenone | n-Butyl acrylate | Cy₂NMe | RT | n-Butyl 4-acetylcinnamate | 98 |

| 5 | 2-Bromo-1,3-dimethylbenzene | Styrene | Cs₂CO₃ | 100-120 | 2,6-Dimethylstilbene | 88 |

Reaction Conditions (Entries 1, 2, 5): 1.5% Pd₂(dba)₃, 6% P(t-Bu)₃, 1.1 equiv Cs₂CO₃, in dioxane. Reaction Conditions (Entries 3, 4): Pd source and P(t-Bu)₃ with Cy₂NMe base at room temperature.

Experimental Protocol: Heck Coupling

This protocol provides a general method for the Heck coupling of an aryl chloride with an alkene.

Materials:

-

Palladium source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Ligand: Tri-tert-butylphosphine (P(t-Bu)₃) (can be generated in situ from [HP(t-Bu)₃]BF₄ with base)

-

Base: Cesium carbonate (Cs₂CO₃)

-

Aryl chloride

-

Alkene

-

Solvent: 1,4-Dioxane, anhydrous

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and P(t-Bu)₃ (0.06 mmol, 6.0 mol%) to an oven-dried Schlenk tube. (Alternatively, use [HP(t-Bu)₃]BF₄ and an appropriate amount of base).

-

Add Cs₂CO₃ (1.1 mmol).

-

Add the aryl chloride (1.0 mmol) and the alkene (1.2 mmol).

-

Add anhydrous dioxane (3-5 mL) via syringe.

-